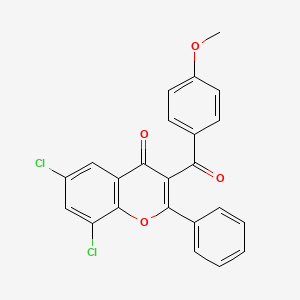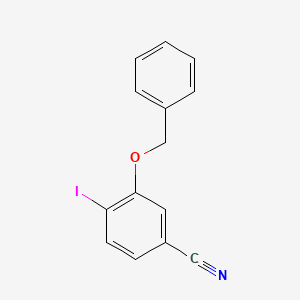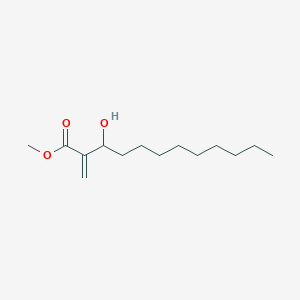![molecular formula C16H23BrCl2O4 B12525276 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene CAS No. 847699-42-7](/img/structure/B12525276.png)
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene is a complex organic compound consisting of 23 hydrogen atoms, 16 carbon atoms, 4 oxygen atoms, 2 chlorine atoms, and 1 bromine atom . This compound is notable for its unique structure, which includes multiple ether linkages and halogen substituents, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene typically involves multi-step organic reactions. Industrial production methods may involve the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The ether linkages and aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, forming various substituted benzene derivatives
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene involves its interaction with molecular targets through its halogen and ether functional groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene can be compared with other similar compounds, such as:
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different ether linkages and functional groups.
1,2-Bis(2-chloroethoxy)ethane: Another related compound with similar ether linkages but lacking the bromine substituent.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, along with its multiple ether linkages, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
847699-42-7 |
|---|---|
Molekularformel |
C16H23BrCl2O4 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
2-bromo-1,3-bis[2-(2-chloroethoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C16H23BrCl2O4/c17-16-14(12-22-10-8-20-6-4-18)2-1-3-15(16)13-23-11-9-21-7-5-19/h1-3H,4-13H2 |
InChI-Schlüssel |
RYTMZFGQSZWPJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)COCCOCCCl)Br)COCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

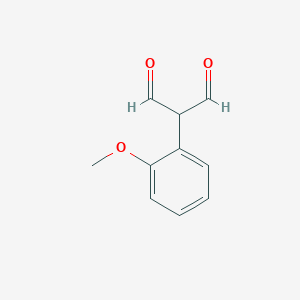
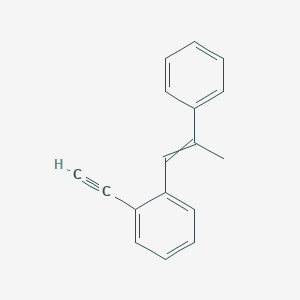
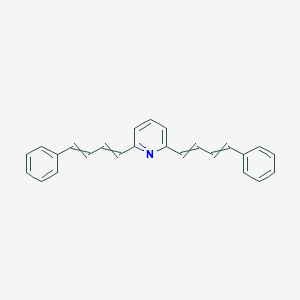
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
